KB02-Cooh
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Overview
Description
It is primarily used in chemoproteomic and ligandability studies for both traditionally druggable proteins as well as difficult-to-target proteins . This compound is a functionalized version of KB02 and is utilized in the synthesis of PROTACs (Proteolysis Targeting Chimeras) such as KB02-JQ1 and KB02-SLF .
Preparation Methods
Synthetic Routes and Reaction Conditions
KB02-COOH is synthesized through a series of chemical reactions involving the functionalization of the parent compound KB02. . The reaction conditions often include the use of organic solvents and catalysts to facilitate the desired transformations.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The compound is typically produced in batch reactors, and the final product is purified using techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
KB02-COOH undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the existing functional groups.
Substitution: The chloroacetyl group can be substituted with other nucleophiles to create derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield .
Major Products
The major products formed from these reactions include various derivatives of this compound with modified functional groups. These derivatives are often used in further chemoproteomic studies and drug development .
Scientific Research Applications
KB02-COOH has a wide range of applications in scientific research:
Mechanism of Action
KB02-COOH exerts its effects by reacting with cysteine residues in proteins. This reaction forms a covalent bond between the compound and the protein, allowing for the identification and characterization of protein targets. The compound is also used in the synthesis of PROTACs, which function by recruiting target proteins to the ubiquitin-proteasome system for degradation .
Comparison with Similar Compounds
KB02-COOH is unique due to its cysteine-reactive properties and its use in chemoproteomic studies. Similar compounds include:
KB02: The parent compound of this compound, used in similar applications.
These compounds share similar chemical structures and applications but differ in their specific functional groups and reactivity.
Properties
IUPAC Name |
2-[[1-(2-chloroacetyl)-3,4-dihydro-2H-quinolin-6-yl]oxy]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClNO4/c14-7-12(16)15-5-1-2-9-6-10(3-4-11(9)15)19-8-13(17)18/h3-4,6H,1-2,5,7-8H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWIYQLVGARZWJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)OCC(=O)O)N(C1)C(=O)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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